molecular formula C16H14O9 B8071763 5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid

5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid

Cat. No.: B8071763
M. Wt: 350.28 g/mol
InChI Key: ZJTWUOJJHZVZFW-UHFFFAOYSA-N
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Description

5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid is a multifunctional derivative of benzene-1,3-dicarboxylic acid (isophthalic acid) featuring a tris(oxiran-2-yl)methoxy carbonyl substituent at the 5-position. This compound combines the rigid aromatic core of isophthalic acid with three highly reactive epoxide (oxirane) groups, enabling applications in polymer chemistry, metal-organic frameworks (MOFs), and crosslinking agents. The epoxide groups confer unique reactivity, allowing participation in ring-opening reactions, which are pivotal in epoxy resin synthesis and covalent organic frameworks (COFs) .

Properties

IUPAC Name

5-[tris(oxiran-2-yl)methoxycarbonyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O9/c17-13(18)7-1-8(14(19)20)3-9(2-7)15(21)25-16(10-4-22-10,11-5-23-11)12-6-24-12/h1-3,10-12H,4-6H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTWUOJJHZVZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C2CO2)(C3CO3)OC(=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid typically involves the reaction of benzene-1,3-dicarboxylic acid with tris(oxiran-2-yl)methanol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the oxirane rings.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for various chemical reactions.

Biology: In biological research, the compound may be used to study enzyme-substrate interactions or as a probe to investigate cellular processes. Its unique structure allows it to interact with specific biological targets.

Medicine: The compound has potential applications in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a candidate for drug synthesis and modification.

Industry: In industry, 5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid can be used in the production of polymers, resins, and coatings. Its properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzene-1,3-dicarboxylic acid derivatives arises from substitutions at the 5-position. Below is a comparative analysis of key analogues:

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituent at 5-Position Key Features References
5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid C17H16O10 Tris(oxiran-2-yl)methoxy carbonyl Three epoxide groups for crosslinking; high reactivity in polymerization.
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid C9H5F3O4 -CF3 Electron-withdrawing group enhances acidity; used in MOFs and pharmaceuticals.
5-(3-Phenylprop-2-enoyloxy)benzene-1,3-dicarboxylic acid C17H12O6 3-Phenylpropenoyloxy Conjugated double bonds enable UV absorption; potential in photoresponsive materials.
5-Hydroxybenzene-1,3-dicarboxylic acid (H25OIA) C8H6O5 -OH Hydrogen-bond donor; improves MOF hydrophilicity and gas adsorption.
5-tert-Butylbenzene-1,3-dicarboxylic acid (H2tBuIA) C12H14O4 -C(CH3)3 Steric bulk reduces crystallinity; enhances porosity in MOFs.

Physicochemical Properties

  • Solubility : The hydrophilic -OH group in H25OIA increases water solubility, whereas the tris(oxiran) substituent renders the target compound more soluble in polar aprotic solvents (e.g., DMF, DMSO) .
  • Melting Point : Derivatives with rigid substituents (e.g., trifluoromethyl) exhibit higher melting points (>250°C) compared to flexible epoxide-containing analogues, which may decompose before melting due to reactivity .

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